molecular formula C17H24N6 B6438100 N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548993-75-3

N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438100
CAS No.: 2548993-75-3
M. Wt: 312.4 g/mol
InChI Key: IORQTPMKKSKUID-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyridine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogen gas or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be replaced or modified.

Common Reagents and Conditions

    Oxidation: TBHP in solvents like toluene or ethyl acetate.

    Reduction: Hydrogen gas or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(21(2)3)20-17(19-14)23-10-8-22(9-11-23)13-15-6-4-5-7-18-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORQTPMKKSKUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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